2,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 2,4-dimethyl-substituted benzene ring linked via a sulfonamide group to a phenylamine moiety. The phenylamine group is further substituted with a pyrimidine ring containing a methyl group at position 4 and a pyrrolidin-1-yl group at position 5. The pyrrolidine ring introduces a five-membered saturated heterocycle, which may enhance conformational flexibility and binding interactions in biological systems.
Properties
IUPAC Name |
2,4-dimethyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-16-6-11-21(17(2)14-16)31(29,30)27-20-9-7-19(8-10-20)25-23-24-18(3)15-22(26-23)28-12-4-5-13-28/h6-11,14-15,27H,4-5,12-13H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQUKQOUJZIUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : A benzene sulfonamide backbone.
- Substituents : Includes a pyrimidine ring and a pyrrolidine moiety, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic uses.
Anticancer Activity
Research indicates that derivatives of sulfonamide compounds exhibit significant anticancer properties. For example, studies have shown that sulfonamides can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of specific cancer cell lines (e.g., A549 lung cancer cells) at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of the cell cycle.
Cardiovascular Effects
Another area of interest is the compound's effect on cardiovascular health. Similar sulfonamide derivatives have been shown to influence perfusion pressure and coronary resistance.
Research Findings : A study using isolated rat hearts indicated that certain sulfonamide derivatives could decrease perfusion pressure significantly. The proposed mechanism involves inhibition of calcium channels, which is crucial for cardiac muscle contraction and vascular tone regulation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Computational models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Volume of Distribution | Low |
| Half-life | Short |
| Metabolism | Phase II reactions |
The predictions suggest that the compound exhibits favorable pharmacokinetic properties, allowing for effective systemic circulation post-administration.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in tumor progression.
- Modulation of Signaling Pathways : It potentially interferes with growth factor signaling pathways critical for cancer cell survival.
- Calcium Channel Blockade : Impacts cardiovascular function by modulating calcium influx in cardiac myocytes.
Comparison with Similar Compounds
Key Analogues :
Impact of Pyrrolidine vs. Piperidine :
- Piperidine (six-membered ring): Increased bulk may enhance selectivity for larger binding pockets but reduce solubility .
Substituents on the Benzenesulfonamide Core
Key Analogues :
Role of Halogenation :
- Fluorine substituents (e.g., in ) enhance metabolic stability and modulate electronic properties of the aromatic ring .
Co-Crystallization and Solubility Profiles
- The co-crystal of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide with benzoic acid () demonstrates improved crystallinity and stability compared to the parent compound. This suggests that structural modifications (e.g., adding pyrrolidine) could similarly influence physicochemical properties .
- 4,6-Diethyl-2-sulfanilamidopyrimidine () highlights the trade-off between alkylation (improved lipophilicity) and aqueous solubility, a critical consideration for bioavailability .
Preparation Methods
Reaction Conditions
A mixture of 2-amino-4-methyl-6-chloropyrimidine (1.0 equiv) and pyrrolidine (1.2 equiv) in anhydrous ethanol is refluxed for 12–18 hours under nitrogen. The reaction is monitored via TLC, and upon completion, the solvent is evaporated under reduced pressure. The residue is washed with cold water and recrystallized from ethanol to yield 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine as a white solid.
Yield : 68–72%
Melting Point : 142–144°C
IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=N pyrimidine).
¹H NMR (400 MHz, DMSO-d₆) : δ 6.45 (s, 1H, pyrimidine H-5), 2.85 (t, 4H, pyrrolidine CH₂), 2.35 (s, 3H, CH₃), 1.80 (m, 4H, pyrrolidine CH₂).
Coupling with 4-Nitroaniline and Reduction to 4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}aniline
The pyrimidine amine is coupled to a nitro-substituted aniline, followed by reduction to the corresponding aniline.
Buchwald-Hartwig Amination
A mixture of 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine (1.0 equiv), 1-fluoro-4-nitrobenzene (1.1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 110°C for 24 hours. The crude product is purified via column chromatography (hexane/ethyl acetate) to yield 4-nitro-N-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]aniline.
Yield : 55–60%
Melting Point : 189–191°C
¹H NMR (400 MHz, CDCl₃) : δ 8.20 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 6.50 (s, 1H, pyrimidine H-5), 3.10 (t, 4H, pyrrolidine CH₂), 2.40 (s, 3H, CH₃), 1.90 (m, 4H, pyrrolidine CH₂).
Nitro Group Reduction
The nitro intermediate (1.0 equiv) is dissolved in ethanol, and 10% Pd/C (5 wt%) is added. Hydrogen gas is bubbled through the mixture at 40 psi for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield 4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}aniline as a pale-yellow solid.
Yield : 85–90%
Melting Point : 163–165°C
IR (KBr) : 3450 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).
Sulfonamide Formation with 2,4-Dimethylbenzenesulfonyl Chloride
The final step involves reacting the aniline intermediate with 2,4-dimethylbenzene-1-sulfonyl chloride.
Reaction Protocol
A solution of 4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}aniline (1.0 equiv) in dry dichloromethane is cooled to 0°C. Triethylamine (2.5 equiv) is added, followed by dropwise addition of 2,4-dimethylbenzene-1-sulfonyl chloride (1.2 equiv). The reaction is stirred at room temperature for 12 hours, washed with water, and the organic layer is dried over MgSO₄. The product is recrystallized from ethanol to yield the title compound.
Yield : 75–80%
Melting Point : 215–217°C
¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 7.40 (d, 1H, sulfonyl Ar-H), 7.30 (s, 1H, sulfonyl Ar-H), 6.55 (s, 1H, pyrimidine H-5), 3.15 (t, 4H, pyrrolidine CH₂), 2.60 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 1.95 (m, 4H, pyrrolidine CH₂).
IR (KBr) : 1320 cm⁻¹ (S=O), 1160 cm⁻¹ (S-N).
Characterization and Analytical Data
Table 1: Physicochemical Properties of Intermediates and Final Compound
| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| 4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine | 68–72 | 142–144 | 3350 (N-H), 1580 (C=N) |
| 4-Nitro-N-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]aniline | 55–60 | 189–191 | 1520 (NO₂), 1600 (C=C) |
| 4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}aniline | 85–90 | 163–165 | 3450 (N-H), 1600 (C=C) |
| Final sulfonamide | 75–80 | 215–217 | 1320 (S=O), 1160 (S-N) |
Optimization and Challenges
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis involves coupling a sulfonamide precursor (e.g., 2,4-dimethylbenzenesulfonamide) with a functionalized pyrimidine intermediate. Key steps include:
- Sulfonamide linkage formation : Condensation reactions using coupling agents like EDCI/HOBt in DMF or THF .
- Pyrimidine functionalization : Introduction of the pyrrolidine moiety via nucleophilic substitution (e.g., reacting 4-methyl-6-chloropyrimidin-2-amine with pyrrolidine under reflux in THF) .
- Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks (e.g., sulfonamide sulfur at ~125 ppm) .
- IR spectroscopy : Identifies functional groups (sulfonamide S=O stretches at ~1350 cm⁻¹ and N-H bends at ~1550 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 480.2) .
Q. How can researchers ensure purity during the final stages of synthesis?
- Recrystallization : Use ethanol/water mixtures to remove impurities .
- Analytical HPLC : Gradient elution (acetonitrile/water + 0.1% TFA) with a >95% purity threshold .
- Melting point analysis : Consistent values (±2°C) confirm crystalline purity .
Advanced Questions
Q. How can coupling efficiency between the sulfonamide and pyrimidine moieties be optimized?
- Catalyst selection : Palladium on carbon (5% w/w) enhances cross-coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while THF reduces side reactions .
- Stoichiometric ratios : A 1:1.2 molar ratio of sulfonamide to pyrimidine amine prevents reagent depletion .
- Reaction monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) tracks progress .
Q. How can discrepancies in reported biological activities of analogous sulfonamides be resolved?
- Comparative SAR studies : Analyze substituent effects (e.g., pyrrolidine vs. piperidine rings) on target binding .
- Standardized assays : Use consistent cell lines (e.g., HEK293) and concentrations (IC50 ± SEM) to minimize variability .
- Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .
Q. What strategies enhance metabolic stability in preclinical studies?
- Structural modifications : Introduce trifluoromethyl groups to reduce oxidative metabolism .
- Deuterium incorporation : Replace labile C-H bonds (e.g., benzylic positions) with C-D bonds to slow degradation .
- Formulation : Cyclodextrin-based delivery systems improve solubility and prolong half-life in vivo .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data across studies?
- Solvent screening : Test solubility in DMSO, PBS, and ethanol under controlled pH (6.5–7.4) and temperature (25°C vs. 37°C) .
- Dynamic light scattering (DLS) : Measure particle size aggregation to distinguish true solubility from colloidal suspensions .
Q. Why do similar sulfonamides exhibit divergent enzyme inhibition profiles?
- Enzyme isoform specificity : Test against isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .
- Allosteric vs. active-site binding : Use mutagenesis studies (e.g., alanine scanning) to map interaction sites .
Experimental Design
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetics?
- Caco-2 cell monolayers : Assess intestinal permeability (Papp values >1 × 10⁻⁶ cm/s indicate high absorption) .
- Human liver microsomes : Measure metabolic stability (t1/2 >30 min suggests favorable pharmacokinetics) .
Q. How can researchers validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Monitor protein melting shifts (ΔTm >2°C confirms binding) .
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by functional recovery assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
